molecular formula C9H14N2O2S B11709624 3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid

3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid

Cat. No.: B11709624
M. Wt: 214.29 g/mol
InChI Key: UJJJQKXUPJPAQN-UHFFFAOYSA-N
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Description

3-{[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid (CAS: Not explicitly provided; see ZX-AC008368 in ) is a heterocyclic carboxylic acid derivative featuring a pyrazole core substituted with methyl groups at the 1- and 3-positions. The compound includes a methylsulfanyl linker connecting the pyrazole ring to a propanoic acid moiety. Its molecular formula is C₉H₁₄N₂O₂S, with a molecular weight of 214.287 g/mol . It is stored at +4°C and is typically available in stock for laboratory use .

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

3-[(2,5-dimethylpyrazol-3-yl)methylsulfanyl]propanoic acid

InChI

InChI=1S/C9H14N2O2S/c1-7-5-8(11(2)10-7)6-14-4-3-9(12)13/h5H,3-4,6H2,1-2H3,(H,12,13)

InChI Key

UJJJQKXUPJPAQN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CSCCC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Propanoic Acid Derivatives

3-[(1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfanylpropanoic acid (CAS 1170425-67-8)
  • Structure : Differs by replacing the 1-methyl group on the pyrazole with an ethyl group.
  • Formula : C₁₀H₁₆N₂O₂S; MW : 228.31 g/mol .
3-{[1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methylsulfanyl}propanoic acid (ZX-AC008369)
  • Structure : Features a trifluoromethyl (-CF₃) group at the 3-position of the pyrazole.
  • Formula : C₁₀H₁₃F₃N₂O₂S; MW : 282.28 g/mol .
  • Impact of Substitution : The electron-withdrawing -CF₃ group may alter electronic distribution, affecting reactivity and binding to biological targets.
3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS 1001518-85-9)
  • Structure : Incorporates bromine at the 4-position and -CF₃ at the 3-position of the pyrazole.

Non-Pyrazole Propanoic Acid Derivatives

a. Chlorinated 3-Phenylpropanoic Acids (Compounds 1–3 in )
  • Examples: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (Compound 1). 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (Compound 3).
  • Bioactivity : Demonstrated selective antimicrobial activity against Escherichia coli and Staphylococcus aureus .
  • Comparison: Unlike pyrazole derivatives, these compounds lack heterocyclic rings but share the propanoic acid backbone. Their activity highlights the role of chlorine substituents in enhancing antimicrobial potency.
b. 3-(Methylthio)propanoic Acid Esters ()
  • Examples: 3-(Methylthio)propanoic acid methyl ester (CAS Not provided). 3-(Methylthio)propanoic acid ethyl ester (CAS Not provided).
  • Role: Volatile flavor compounds in pineapples, with concentrations up to 622.49 µg·kg⁻¹ in Tainong No. 4 pineapple .
  • Comparison : The ester forms lack the pyrazole ring and are smaller molecules, making them more volatile and suited for flavor applications versus pharmaceutical use.

Research Findings and Structure-Activity Relationships (SAR)

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Formula Molecular Weight (g/mol) Key Substituents
Target Compound (ZX-AC008368) C₉H₁₄N₂O₂S 214.287 1,3-dimethylpyrazole, methylsulfanyl
3-[(1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfanylpropanoic acid C₁₀H₁₆N₂O₂S 228.31 1-ethyl, 3-methylpyrazole
ZX-AC008369 C₁₀H₁₃F₃N₂O₂S 282.28 1-ethyl, 3-CF₃ pyrazole
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid C₉H₈Cl₂O₃ 235.07 Dichlorophenyl, hydroxy

Table 2: Bioactivity Comparison

Compound Class Key Activity Organisms Affected Reference
Chlorinated phenylpropanoic acids Antimicrobial E. coli, S. aureus
3-(Methylthio)propanoic acid esters Flavor/volatile compounds N/A (food additive)
Pyrazole-propanoic acid derivatives Research applications (e.g., agrochemicals) N/A (inferred)

Biological Activity

3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid (CAS Number: 1169974-03-1) is a compound with potential biological significance due to its structural features, particularly the pyrazole moiety. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This article reviews the biological activity of this compound and its implications in pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₄N₂O₂S
  • Molecular Weight : 214.29 g/mol
  • Physical Form : Solid
  • Melting Point : Not available

The compound features a pyrazole ring, which is a common structural motif in many biologically active compounds. The presence of the sulfanyl group further enhances its chemical reactivity and potential biological interactions.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid have shown efficacy in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In studies, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at specific concentrations .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively documented. In vitro studies have shown that various pyrazole compounds exhibit activity against a range of bacterial strains, including E. coli and Staphylococcus aureus. The structure of 3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid suggests it may possess similar antimicrobial effects due to its reactive sulfanyl group .

Antitumor Activity

Recent investigations into the anticancer potential of pyrazole derivatives have revealed promising results. Compounds with similar structures have been tested against various cancer cell lines, showing significant cytotoxic effects. For example, some derivatives inhibited cancer cell proliferation by inducing apoptosis through mechanisms involving reactive oxygen species (ROS) generation .

Case Study 1: Anti-inflammatory Effects

In a study conducted by Selvam et al., a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties using carrageenan-induced edema models in mice. The results indicated that certain compounds exhibited comparable efficacy to indomethacin, a standard anti-inflammatory drug .

Case Study 2: Antimicrobial Efficacy

Burguete et al. evaluated the antimicrobial activity of various pyrazole derivatives against Mycobacterium tuberculosis and other bacterial strains. The study highlighted that specific compounds showed up to 98% inhibition against MTB at low concentrations, suggesting that 3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid could be explored for similar applications .

Summary Table of Biological Activities

Biological ActivityObserved EffectsReference
Anti-inflammatoryUp to 85% inhibition of TNF-α
AntimicrobialEffective against E. coli, S. aureus
AntitumorInduced apoptosis in cancer cell lines

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